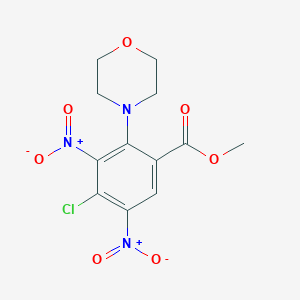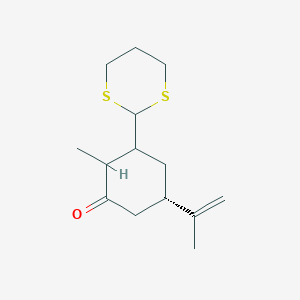![molecular formula C11H9N3O2 B14175276 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione CAS No. 57560-84-6](/img/structure/B14175276.png)
3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione is a heterocyclic compound that belongs to the class of pyridazinoquinazolines. This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinazoline ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with hydrazine derivatives under specific conditions to form the pyridazine ring, followed by further cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and pyridazine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of protein kinases and other enzymes involved in cell proliferation and survival, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Another heterocyclic compound with similar biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar fused ring structure and potential biological activities
Uniqueness
3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione is unique due to its specific ring structure and the combination of pyridazine and quinazoline rings.
特性
CAS番号 |
57560-84-6 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione |
InChI |
InChI=1S/C11H9N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-4H,5-6H2,(H,13,15) |
InChIキー |
BLOAOWAVPOWMPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


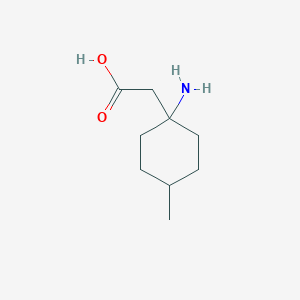
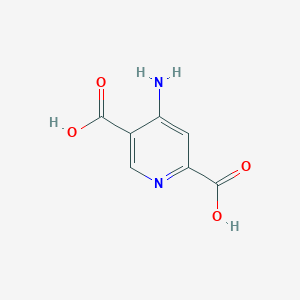
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)

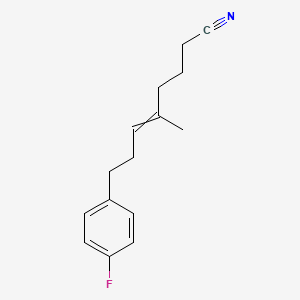
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
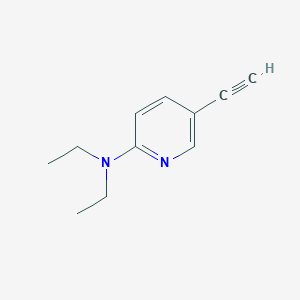
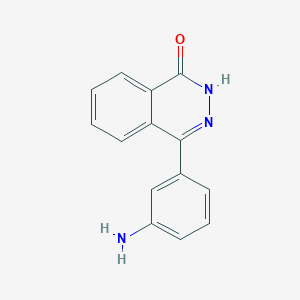
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

